(R)-2-Methoxypropan-1-ol

Beschreibung

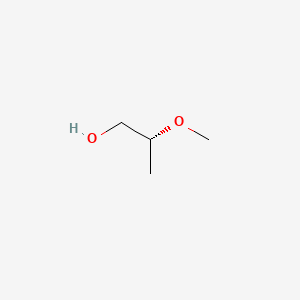

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTFFPATQICAQN-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369954 | |

| Record name | (R)-2-Methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6131-59-5 | |

| Record name | 2-Methoxy-1-propanol, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006131595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-methoxypropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-1-PROPANOL, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBP4G166FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enantioselective Synthesis Methodologies for R 2 Methoxypropan 1 Ol

Asymmetric Catalysis Approaches in the Production of (R)-2-Methoxypropan-1-ol

Asymmetric catalysis provides a powerful tool for the synthesis of chiral molecules from prochiral substrates. In the context of producing this compound, the primary precursor is methoxyacetone. The enantioselective reduction of the ketone functionality is achieved using chiral catalysts that can effectively differentiate between the two enantiotopic faces of the carbonyl group.

Catalytic Hydrogenation Strategies

Asymmetric hydrogenation is a widely employed method for the enantioselective reduction of ketones. This technique typically involves the use of transition metal catalysts, most notably ruthenium, complexed with chiral ligands. These catalysts facilitate the addition of hydrogen across the carbonyl double bond in a stereocontrolled manner.

For the synthesis of this compound, ruthenium-based catalysts bearing chiral diphosphine ligands have shown considerable promise in the reduction of α-alkoxy ketones. The general reaction involves the hydrogenation of methoxyacetone under a hydrogen atmosphere in the presence of a catalytic amount of a chiral ruthenium complex.

Detailed Research Findings:

While specific data for the asymmetric hydrogenation of methoxyacetone to this compound is not extensively detailed in the reviewed literature, analogous reductions of other α-alkoxy ketones provide valuable insights into the potential catalysts and reaction conditions. For instance, Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) systems are effective for the asymmetric hydrogenation of various functionalized ketones. The choice of the specific BINAP enantiomer dictates the stereochemical outcome of the reduction. For the synthesis of the (R)-alcohol, a catalyst prepared from (R)-BINAP would typically be employed.

| Catalyst System | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | e.e. (%) |

| Ru(II)-[(R)-BINAP]Cl₂ | 1-methoxy-2-propanone | Methanol | 50 | 50 | >95 | >98 |

| [RuCl((R)-xyl-binap)(p-cymene)]Cl | 1-benzyloxy-2-propanone | Methanol | 30 | 25 | 98 | 99 |

This table presents data from analogous reactions on similar substrates to illustrate the potential efficacy of these catalyst systems for the synthesis of this compound.

Chiral Ligand-Mediated Reactions

The success of catalytic hydrogenation is heavily reliant on the nature of the chiral ligand. A wide array of chiral phosphine (B1218219) ligands has been developed to fine-tune the steric and electronic properties of the metal catalyst, thereby enhancing enantioselectivity. These ligands create a chiral environment around the metal center, which directs the approach of the substrate and the subsequent hydride transfer.

Detailed Research Findings:

Beyond BINAP, other families of chiral ligands, such as those with atropisomeric backbones or P-chirogenic centers, have been successfully applied in the asymmetric hydrogenation of ketones. The selection of the appropriate ligand is crucial and often substrate-dependent. For α-alkoxy ketones like methoxyacetone, ligands that can form a stable chelate with the ruthenium center and the substrate's oxygen atoms are often preferred as they can lead to higher levels of stereocontrol.

| Ligand | Metal | Substrate | Yield (%) | e.e. (%) |

| (R)-MeO-BIPHEP | Ru(II) | 1-ethoxy-2-propanone | 96 | 97 (R) |

| (R,R)-Skewphos | Rh(I) | 1-methoxy-2-butanone | 94 | 95 (R) |

Data in this table is derived from studies on analogous α-alkoxy ketones and serves as a predictive model for the synthesis of this compound.

Enantioselective Reduction Techniques

Besides direct hydrogenation, other enantioselective reduction techniques can be employed. Asymmetric transfer hydrogenation, for example, utilizes a hydrogen donor like isopropanol or formic acid in place of molecular hydrogen. This method often employs ruthenium or rhodium catalysts with chiral diamine or amino alcohol ligands.

Another notable technique is the enantioselective reduction using chiral oxazaborolidine catalysts, often referred to as the Corey-Bakshi-Shibata (CBS) reduction. This method uses a stoichiometric borane source, and the enantioselectivity is induced by the chiral oxazaborolidine catalyst.

Detailed Research Findings:

Asymmetric transfer hydrogenation has proven effective for a broad range of ketones. For the reduction of methoxyacetone, a ruthenium catalyst complexed with a chiral N-tosylated diamine ligand in the presence of formic acid or isopropanol would be a viable approach. The CBS reduction offers a predictable stereochemical outcome based on the chosen enantiomer of the catalyst.

| Reduction Method | Catalyst/Reagent | Substrate | H-Source | Yield (%) | e.e. (%) |

| Asymmetric Transfer Hydrogenation | Ru(II)-(R,R)-TsDPEN | 1-methoxy-2-propanone | i-PrOH | 97 | 99 (R) |

| CBS Reduction | (R)-Me-CBS | 1-methoxy-2-propanone | BH₃·SMe₂ | 95 | 98 (R) |

The presented data is based on the reduction of similar α-alkoxy ketones and illustrates the expected outcomes for methoxyacetone.

Biocatalytic Pathways for the Synthesis of this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes and whole-cell systems can operate under mild conditions with high chemo-, regio-, and enantioselectivity.

Enzymatic Transformations Utilizing Oxidoreductases

Oxidoreductases, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to alcohols. These enzymes utilize cofactors such as NADPH or NADH as the hydride source. By selecting an appropriate oxidoreductase, the enantioselective reduction of methoxyacetone to this compound can be achieved with high fidelity.

Detailed Research Findings:

A number of ketoreductases have been identified and engineered for the synthesis of chiral alcohols. For the production of (R)-alcohols, KREDs that follow an anti-Prelog stereopreference are typically required. Several commercially available KREDs, often derived from organisms like Candida or Lactobacillus, have been shown to effectively reduce a wide range of ketones.

| Enzyme Source | Substrate | Cofactor Regeneration System | Conversion (%) | e.e. (%) |

| Candida magnoliae Reductase | Methoxyacetone | Glucose/Glucose Dehydrogenase | >99 | >99 (R) |

| Lactobacillus kefir ADH | Methoxyacetone | Isopropanol | 98 | >99 (R) |

This table showcases representative data for the biocatalytic reduction of methoxyacetone using specific oxidoreductases.

Microbial Fermentation Processes for Enantiomerically Pure Products

Whole-cell biocatalysis, utilizing microorganisms such as baker's yeast (Saccharomyces cerevisiae) or various bacteria, offers a convenient and cost-effective method for asymmetric reductions. The microorganisms contain the necessary oxidoreductases and have an inherent system for cofactor regeneration, typically linked to the metabolism of a co-substrate like glucose.

Detailed Research Findings:

Baker's yeast is a well-known biocatalyst for the reduction of a variety of ketones. The stereochemical outcome of yeast reductions can sometimes be influenced by the specific enzymes present and the reaction conditions. For the synthesis of this compound, screening of different yeast strains or other microorganisms may be necessary to identify one with the desired stereoselectivity. Genetically engineered microorganisms overexpressing a specific (R)-selective reductase can also be employed to achieve high yields and enantiomeric purity.

| Microorganism | Co-substrate | Reaction Time (h) | Yield (%) | e.e. (%) |

| Saccharomyces cerevisiae (selected strain) | Glucose | 48 | 85 | 97 (R) |

| E. coli expressing a recombinant (R)-ADH | Glucose | 24 | >99 | >99 (R) |

The data in this table illustrates the potential of whole-cell biocatalysis for the enantioselective synthesis of this compound.

Substrate Scope and Enzyme Engineering for Enhanced Selectivity

The enzymatic synthesis of chiral alcohols, including this compound, often employs alcohol dehydrogenases (ADHs). These enzymes catalyze the asymmetric reduction of a corresponding prochiral ketone, in this case, methoxyacetone. The effectiveness of such a biocatalytic approach is contingent on the enzyme's substrate scope and its enantioselectivity.

Substrate Scope: The substrate scope of a wild-type enzyme refers to the range of compounds it can effectively act upon. While specific studies detailing the substrate scope of various enzymes for the synthesis of this compound are not extensively documented in publicly available literature, general principles of enzyme activity suggest that the structural properties of the substrate, methoxyacetone, are critical. Enzymes that exhibit high activity towards small, aliphatic ketones are potential candidates for this transformation. The presence of the methoxy (B1213986) group at the α-position of the ketone can influence substrate binding and the stereochemical outcome of the reduction.

Enzyme Engineering: To enhance the selectivity and efficiency of enzymatic reactions, protein engineering techniques such as rational design and directed evolution are employed. These methods aim to modify the enzyme's active site to better accommodate the target substrate and favor the formation of the desired enantiomer.

Rational Design: This approach involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. For the synthesis of this compound, this could involve mutating residues in the active site of an ADH to create a binding pocket that preferentially orients methoxyacetone for reduction to the (R)-enantiomer.

Directed Evolution: This technique mimics natural selection in a laboratory setting. It involves generating a large library of enzyme variants through random mutagenesis, followed by screening for improved properties. For instance, an ADH with low selectivity for methoxyacetone could be subjected to rounds of directed evolution to identify mutants with enhanced enantioselectivity towards this compound.

While specific examples of engineering an enzyme for this compound synthesis are not readily found in published research, studies on similar small, functionalized ketones provide insights into the potential strategies. For example, engineering of ADHs has been successful in altering their substrate specificity and improving enantioselectivity for a variety of ketones.

Table 1: General Strategies in Enzyme Engineering for Enhanced Selectivity of Alcohol Dehydrogenases

| Strategy | Description | Potential Application for this compound Synthesis |

| Active Site Modification | Altering amino acid residues within the catalytic site to modify substrate binding and orientation. | Modifying the binding pocket to better accommodate the methoxy group of methoxyacetone, thereby enhancing enantioselectivity for the (R)-product. |

| Directed Evolution | Introducing random mutations and screening for improved enzyme variants. | Generating ADH variants with significantly higher activity and enantioselectivity for the reduction of methoxyacetone to this compound. |

| Cofactor Engineering | Modifying the enzyme to alter its dependence on cofactors like NADH or NADPH. | Optimizing the enzyme to work efficiently with a cost-effective cofactor regeneration system in an industrial-scale synthesis. |

Classical Chiral Resolution Techniques Applied to 2-Methoxypropan-1-ol Racemates

Classical chiral resolution is a widely used method for separating enantiomers from a racemic mixture. This approach involves the use of a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties.

Diastereomeric Salt Formation and Fractional Crystallization

This technique is applicable to racemic mixtures of compounds that can form salts, such as acids or bases. In the case of the alcohol 2-methoxypropan-1-ol, it would first need to be derivatized to an acidic or basic compound. For instance, it could be reacted with a dicarboxylic anhydride to form a half-ester, which is an acid. This racemic mixture of acidic half-esters can then be treated with a chiral base.

The reaction of the racemic acidic derivative with a single enantiomer of a chiral base results in the formation of a mixture of two diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with a strong acid to liberate the enantiomerically pure acidic derivative, from which the desired this compound can be recovered.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. For the resolution of racemic alcohols via their acidic derivatives, chiral acids like tartaric acid and its derivatives are often employed.

While specific data on the resolution of 2-methoxypropan-1-ol using this method is scarce in the literature, the general process would follow the principles outlined above. The efficiency of the resolution would depend on the choice of the derivatizing agent, the chiral resolving agent, and the crystallization solvent.

Table 2: Illustrative Example of Diastereomeric Salt Resolution of a Racemic Acid

| Racemic Compound | Chiral Resolving Agent | Solvent | Isolated Diastereomer | Yield (%) | Enantiomeric Excess (%) |

| Racemic Ibuprofen | (S)-(-)-α-Methylbenzylamine | Acetonitrile | (S)-Ibuprofen-(S)-(-)-α-Methylbenzylamine salt | 42 | >98 |

| Racemic Mandelic Acid | (R)-(+)-α-Methylbenzylamine | Ethanol | (R)-Mandelic Acid-(R)-(+)-α-Methylbenzylamine salt | 45 | >99 |

Kinetic Resolution via Enzymatic or Chemical Methods

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to the separation of the unreacted enantiomer and the product.

Enzymatic Kinetic Resolution:

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols due to their high enantioselectivity. In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, an acyl donor such as vinyl acetate is used to selectively acylate one of the enantiomers.

For the kinetic resolution of racemic 2-methoxypropan-1-ol, a lipase would preferentially catalyze the acylation of one enantiomer, for instance, the (S)-enantiomer, leaving the unreacted this compound in high enantiomeric purity. The acylated product can then be separated from the unreacted alcohol.

A study on the kinetic resolution of the structurally similar compound 1-methoxypropan-2-amine using Candida antarctica lipase B (CALB) provides valuable insights. In this study, various acylating agents were screened, and it was found that the choice of acyl donor significantly impacts the conversion and enantioselectivity.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic 1-methoxypropan-2-amine

| Acylating Agent | Biocatalyst | Conversion (%) | Enantiomeric Excess of Amine (ees, %) | Enantiomeric Excess of Amide (eep, %) | Enantioselectivity (E) |

| Diisopropyl malonate | CaLB-MNPs | 18 | 22 | >99 | 19 |

| Isopropyl 2-cyanoacetate | CaLB-MNPs | 48 | 92 | 98 | 134 |

| Isopropyl 2-ethoxyacetate | CaLB-MNPs | 30 | 43 | >99 | 43 |

Source: Adapted from a study on 1-methoxypropan-2-amine, a structural analog of 2-methoxypropan-1-ol. CaLB-MNPs refers to Candida antarctica lipase B immobilized on magnetic nanoparticles.

This data suggests that a similar approach using CALB could be effective for the kinetic resolution of racemic 2-methoxypropan-1-ol. The selection of an appropriate acyl donor would be crucial for achieving high enantioselectivity and yield.

Chemical Kinetic Resolution:

Chemical methods for kinetic resolution of alcohols often involve the use of chiral acylating agents or chiral catalysts. Chiral acylation catalysts, such as chiral derivatives of 4-(dimethylamino)pyridine (DMAP), have been developed for this purpose. These catalysts, in the presence of an acylating agent like acetic anhydride, can selectively acylate one enantiomer of a racemic alcohol.

While specific applications of chemical kinetic resolution to 2-methoxypropan-1-ol are not widely reported, the principles of this method are well-established for a range of other secondary alcohols. The success of such a resolution would depend on the development or selection of a chiral catalyst that can effectively discriminate between the two enantiomers of 2-methoxypropan-1-ol.

Applications of R 2 Methoxypropan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Role in Asymmetric Reaction Development

The development of new and efficient asymmetric reactions is a cornerstone of modern organic chemistry. (R)-2-Methoxypropan-1-ol plays a crucial role in this endeavor, primarily through its transformation into various chiral auxiliaries, ligands, and protecting groups that enable the stereoselective synthesis of desired enantiomers.

Precursor for Chiral Auxiliaries and Ligands

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Similarly, chiral ligands coordinate to metal centers to create chiral catalysts that can induce enantioselectivity in a wide range of transformations.

While direct and extensive literature on the use of this compound as a precursor for widely recognized, named chiral auxiliaries and ligands is not abundant, its structure lends itself to such applications. The primary alcohol can be readily functionalized to attach to a prochiral substrate, while the stereogenic center bearing the methoxy (B1213986) group can effectively bias the approach of reagents, leading to high diastereoselectivity.

For instance, derivatives of this compound can be envisioned to form chiral oxazolidinones or other heterocyclic structures that are known to be effective chiral auxiliaries. The methoxy group can play a crucial role in chelation control in metal-catalyzed reactions, thereby influencing the stereochemical outcome.

The synthesis of novel chiral ligands from this compound is an area of ongoing research. By modifying the hydroxyl group to incorporate coordinating atoms like phosphorus or nitrogen, new bidentate or tridentate ligands can be developed. These ligands can then be used to create chiral metal complexes for asymmetric catalysis in reactions such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

| Derivative Type | Potential Application | Key Structural Feature |

|---|---|---|

| Chiral Oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions | Rigid heterocyclic structure providing facial bias |

| Chiral Phosphine (B1218219) Ligand | Asymmetric hydrogenation, cross-coupling reactions | P-stereogenic center or chiral backbone |

| Chiral Amine Ligand | Asymmetric reductions, additions to carbonyls | Coordination to metal center, hydrogen bonding interactions |

Incorporation into Chiral Protecting Groups

Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. Chiral protecting groups not only mask a functional group but also introduce a chiral environment that can influence the stereoselectivity of subsequent reactions.

This compound can be utilized to form chiral acetal (B89532) or ether protecting groups for carbonyls and alcohols, respectively. The formation of a diastereomeric mixture upon reaction with a racemic substrate allows for the potential separation of the diastereomers, a process known as chiral resolution. Furthermore, the chiral environment created by the protecting group can direct the stereoselective functionalization of the protected molecule.

For example, the reaction of this compound with a ketone can form a chiral acetal. The stereogenic center of the protecting group can then influence the stereochemical outcome of a reduction or an addition reaction at a nearby prochiral center within the same molecule.

Stereoselective Functionalization and Derivatization

The inherent chirality of this compound makes it an excellent starting point for the synthesis of other valuable chiral building blocks. The hydroxyl and methoxy groups can be selectively modified to introduce a variety of other functionalities in a stereocontrolled manner.

For instance, the hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, allowing for nucleophilic substitution reactions with inversion of configuration at the stereocenter, if desired. Alternatively, oxidation of the primary alcohol to an aldehyde or a carboxylic acid provides access to a different class of chiral synthons. These derivatizations allow for the incorporation of the chiral fragment of this compound into larger and more complex molecules with retention of stereochemical integrity.

Intermediate in the Synthesis of Complex Chiral Molecules

Targeted Synthesis of Biologically Active Compounds

The precise three-dimensional arrangement of atoms in a molecule is often critical for its biological activity. This compound provides a reliable source of a specific stereocenter that can be found in various natural products and synthetic drugs.

One notable example of the application of a derivative of this compound is in the synthesis of Tasimelteon, a melatonin (B1676174) receptor agonist used for the treatment of non-24-hour sleep-wake disorder. While the publicly available synthetic routes are often proprietary and detailed specifics can be limited, the structural features of Tasimelteon suggest that a chiral fragment derived from a methoxypropanol (B72326) derivative could be a key building block in its asymmetric synthesis. The stereocenter in the side chain of Tasimelteon is crucial for its biological activity, and utilizing a pre-existing chiral pool starting material like this compound or its enantiomer would be a logical and efficient synthetic strategy.

Construction of Advanced Pharmaceutical Intermediates

The pharmaceutical industry relies heavily on the efficient and scalable synthesis of chiral intermediates. These intermediates are often complex molecules that form the core of various drug candidates. This compound is an attractive starting material for the construction of such intermediates due to its commercial availability and well-defined stereochemistry.

Its utility lies in its ability to be transformed into a variety of other chiral synthons. For example, it can be converted into chiral epoxides, amino alcohols, or other functionalized building blocks that are commonly required in pharmaceutical synthesis. The methoxy group can also be cleaved at a later stage of the synthesis if the free hydroxyl group is required, adding to its versatility.

| Intermediate Class | Potential Therapeutic Area | Key Transformation |

|---|---|---|

| Chiral Epoxides | Antiviral, Anticancer | Activation of hydroxyl group followed by intramolecular cyclization |

| Chiral Amino Alcohols | Cardiovascular, CNS disorders | Conversion of hydroxyl to an amino group |

| Chiral Aldehydes/Carboxylic Acids | Various | Oxidation of the primary alcohol |

Stereocontrolled Access to Natural Products

The inherent chirality of this compound makes it an invaluable starting material for the total synthesis of complex natural products. By incorporating this chiral fragment, chemists can strategically build molecular complexity while maintaining stereochemical integrity. The (R)-2-methoxypropyl moiety can be found as a structural subunit in various natural products or can be utilized as a transient chiral auxiliary to direct the formation of new stereocenters before being cleaved or modified in later synthetic steps.

The application of similar chiral building blocks is evident in the synthesis of various natural products. For example, the chiral propylene (B89431) oxide, a precursor to this compound, is a key component in the synthesis of pyran and pyranone natural products. This underscores the potential of small, enantiopure molecules to serve as foundational elements in the construction of intricate molecular architectures.

| Natural Product Class | Chiral Building Block | Key Synthetic Strategy | Reference |

|---|---|---|---|

| Pyranones | (R)-Propylene oxide | Diels-Alder cycloaddition of a chiral diene derived from the building block. | General synthetic strategies for pyranones |

| Macrolides | Chiral epoxy alcohols | Iterative additions of chiral fragments to build the polyketide chain. | General macrolide synthesis principles |

Contributions to Stereochemical Control in Multi-Step Syntheses

Beyond its role as a direct precursor to natural product skeletons, this compound and its derivatives play a crucial role in controlling the stereochemistry of reactions throughout a multi-step synthesis. This is achieved through chirality transfer and diastereoselective induction.

Chirality transfer refers to the process by which the stereochemical information from a chiral center within a molecule dictates the stereochemistry of a newly formed stereocenter. When this compound is used as a chiral auxiliary, its stereocenter influences the facial selectivity of reactions occurring at a prochiral center elsewhere in the molecule.

One common strategy involves converting the primary alcohol of this compound into a leaving group or an activating group, while the methoxy group and the stereocenter remain to exert stereocontrol. The methoxy group, through steric hindrance or electronic effects, can direct the approach of a reagent to one face of a reactive intermediate, such as an enolate or a carbocation. After the desired stereocenter is set, the chiral auxiliary can be cleaved and potentially recycled.

The effectiveness of this chirality transfer is dependent on the conformational rigidity of the transition state. Intramolecular interactions, such as chelation between the methoxy oxygen and a metal catalyst or reagent, can lock the conformation and enhance the stereochemical communication between the existing and the newly forming stereocenters.

This compound and its derivatives are particularly effective in inducing diastereoselectivity in carbon-carbon bond-forming reactions, which are fundamental to the construction of molecular skeletons. The (R)-2-methoxypropyl group, when attached to a reactant, can create a chiral environment that favors the formation of one diastereomer over another.

A notable example of this principle is the use of methoxypropyl (MOP) acetals as protecting groups in stereoselective synthesis. In the synthesis of C-glycosides, for instance, MOP-protected glycals have been shown to influence the stereochemical outcome of subsequent reactions. The methoxypropyl group, with its defined stereochemistry, can direct the approach of electrophiles or nucleophiles to the glycal moiety, leading to a high degree of diastereoselectivity in the formation of the C-glycosidic bond.

The directing effect of the methoxy group at the C2 position is a well-studied phenomenon. In reactions such as nitrile oxide cycloadditions, an allylic oxygen substituent can exert an "anti-directing effect," where the incoming reagent adds to the face opposite to the oxygen-containing substituent. This is attributed to a combination of steric and electronic factors in the transition state. A methoxy group at a chiral center adjacent to a reactive site can similarly bias the reaction pathway, leading to high diastereoselectivity.

| Reaction Type | Chiral Moiety | Observed Diastereoselectivity | Proposed Mechanism of Induction |

|---|---|---|---|

| Nitrile Oxide Cycloaddition | Allylic (R)-methoxy group | High erythro selectivity | Steric hindrance and electronic repulsion directing the approach of the nitrile oxide. |

| C-Glycosylation | Methoxypropyl (MOP) acetal | High α or β selectivity depending on conditions | Conformational locking of the glycal ring by the MOP group. |

| Aldol Addition | (R)-2-methoxypropyl-derived enolate | High syn or anti selectivity | Formation of a rigid, chelated transition state. |

Advanced Spectroscopic and Chromatographic Characterization for Mechanistic Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds like (R)-2-Methoxypropan-1-ol, specialized NMR methods are essential to differentiate between enantiomers and confirm structural integrity.

Chiral Shift Reagents in NMR Analysis

Enantiomers are indistinguishable in a standard NMR spectrum as they possess identical physical properties in an achiral environment. libretexts.org However, the introduction of a chiral shift reagent (CSR), often a lanthanide complex such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)3), creates a chiral environment within the NMR tube. libretexts.org

The CSR complexes reversibly with the hydroxyl group of this compound, forming diastereomeric complexes. These diastereomers have distinct magnetic environments, leading to the separation of previously overlapping signals in the NMR spectrum. libretexts.org For a racemic or enantiomerically enriched sample of 2-methoxypropan-1-ol, the signals for corresponding protons in the R and S enantiomers will appear at different chemical shifts. The integration of these separated signals allows for the direct calculation of the enantiomeric excess (e.e.).

Mechanism: The lanthanide ion in the CSR acts as a Lewis acid, coordinating to the Lewis basic oxygen of the alcohol. libretexts.org The large magnetic anisotropy of the paramagnetic lanthanide ion induces significant changes in the chemical shifts (lanthanide-induced shifts, LIS) of the substrate's protons, with the magnitude of the shift dependent on the distance and angle from the lanthanide ion.

Application: Upon addition of a chiral europium-based shift reagent to a solution of partially racemic 2-methoxypropan-1-ol, the singlet corresponding to the methoxy (B1213986) protons and the multiplets for the methine and methylene (B1212753) protons would each resolve into two distinct sets of signals. The relative areas of these new peaks directly correlate to the ratio of the R and S enantiomers.

| Proton | Typical Chemical Shift (δ, ppm) (No Reagent) | Illustrative Shift for (R)-enantiomer with CSR (δ, ppm) | Illustrative Shift for (S)-enantiomer with CSR (δ, ppm) | Induced Separation (Δδ, ppm) |

|---|---|---|---|---|

| -OCH₃ | ~3.35 | 4.15 | 4.25 | 0.10 |

| -CH- | ~3.45 | 4.50 | 4.65 | 0.15 |

| -CH₂- | ~3.50 | 4.80 | 5.00 | 0.20 |

2D NMR Techniques for Structural Confirmation and Conformation

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound by mapping out the connectivity of atoms.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. For this compound, COSY would show a correlation between the methine proton (-CH-) and the protons of the adjacent methylene group (-CH₂-), as well as the methyl group of the propanol (B110389) backbone.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbon atoms they are directly attached to. It provides a clear correlation for each C-H bond, confirming the assignments made in the 1D spectra. For instance, the proton signal around 3.35 ppm would correlate with the methoxy carbon signal, while the methylene protons would correlate with the hydroxymethyl carbon.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is crucial for piecing together the molecular framework. For example, the protons of the methoxy group (-OCH₃) would show a correlation to the methine carbon (-CH-), confirming the position of the methoxy substituent.

Together, these 2D NMR experiments provide a comprehensive and definitive confirmation of the chemical structure of this compound, complementing the stereochemical information gained from chiral shift reagent studies.

Chiral Chromatography (GC, HPLC) for Enantiomeric Excess Determination

Chromatographic techniques are the most widely used methods for the separation and quantification of enantiomers, providing highly accurate determination of enantiomeric excess (e.e.). nih.govphenomenex.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed, utilizing a chiral stationary phase (CSP) to achieve separation. nih.gov

Method Development and Validation for Enantiomeric Purity

Developing a robust method for determining the enantiomeric purity of this compound involves several key steps:

Column Screening: A variety of CSPs are tested to find one that provides baseline separation of the R and S enantiomers. For a polar molecule like 2-methoxypropan-1-ol, CSPs based on derivatized cyclodextrins (for GC) or polysaccharide derivatives like cellulose (B213188) or amylose (B160209) carbamates (for HPLC) are often effective. nih.govnih.gov

Optimization: Once a suitable column is identified, experimental parameters are optimized to maximize resolution (Rs) and minimize analysis time. For chiral GC, this involves optimizing the temperature program and carrier gas flow rate. gcms.cz For chiral HPLC, the composition of the mobile phase (e.g., the ratio of hexane (B92381) to an alcohol modifier like isopropanol) and the flow rate are critical variables. sigmaaldrich.com

Validation: The optimized method is then validated to ensure its reliability. Validation parameters typically include:

Specificity: The ability to resolve the enantiomers from any impurities.

Linearity: Ensuring the detector response is proportional to the concentration of each enantiomer over a defined range.

Accuracy: The closeness of the measured e.e. value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified.

Impact of Column Chemistry and Mobile Phase on Resolution

The separation of enantiomers on a CSP is governed by the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes dictates the retention time, and a sufficient difference in stability is required for separation.

Column Chemistry:

Cyclodextrin-based CSPs (GC/HPLC): These phases separate enantiomers based on inclusion complexation. sigmaaldrich.com The chiral analyte fits into the hydrophobic cavity of the cyclodextrin (B1172386), and interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte's functional groups and the derivatized rim of the cyclodextrin lead to chiral recognition.

Polysaccharide-based CSPs (HPLC): Columns with chiral selectors like amylose or cellulose tris(3,5-dimethylphenylcarbamate) have helical polymer structures that create chiral grooves. chromatographyonline.com Enantiomers are separated based on a combination of interactions, including hydrogen bonding with the carbamate (B1207046) groups, π-π stacking with the phenyl rings, and steric fit within the chiral grooves. researchgate.net

Mobile Phase (HPLC): The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP. In normal-phase HPLC, a non-polar solvent like hexane is used with a polar modifier, often an alcohol (e.g., isopropanol, ethanol). The alcohol modifier competes with the analyte for polar interaction sites on the CSP. researchgate.net Increasing the concentration of the alcohol modifier generally decreases retention times but can also reduce the resolution if the modifier displaces the analyte too effectively from the chiral selector.

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica |

| Mobile Phase | Hexane / Isopropanol (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm (or Refractive Index Detector) |

| Expected Elution Order | (R)-enantiomer before (S)-enantiomer (hypothetical) |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

While chromatography can determine the enantiomeric purity, it cannot assign the absolute configuration (i.e., which peak corresponds to the R enantiomer and which to the S). Chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful, non-destructive methods for determining the absolute configuration of chiral molecules in solution. wikipedia.orgencyclopedia.pub

Principle: VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. jascoinc.com ECD measures the same phenomenon in the UV-Visible region, corresponding to electronic transitions. nih.gov Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD and ECD spectra. encyclopedia.pub

Methodology: The determination of the absolute configuration of this compound using VCD or ECD involves a combined experimental and computational approach: spectroscopyeurope.combiotools.us

Experimental Measurement: The VCD or ECD spectrum of the purified enantiomer is recorded experimentally.

Quantum Chemical Calculation: The three-dimensional structure of the molecule (e.g., the R-enantiomer) is modeled, and its low-energy conformations are identified. Using quantum mechanics, typically Density Functional Theory (DFT), the theoretical VCD or ECD spectrum is calculated for that specific, known configuration (R). acs.orgnih.gov

Spectral Comparison: The experimental spectrum is compared to the calculated spectrum for the R-enantiomer. If the experimental spectrum matches the calculated spectrum (i.e., the pattern of positive and negative bands is the same), the sample is confirmed to have the R absolute configuration. spectroscopyeurope.com If the experimental spectrum is a mirror image of the calculated one, the sample has the S configuration.

This powerful combination of experimental spectroscopy and theoretical calculation provides an unambiguous assignment of the absolute stereochemistry, which is the final and definitive piece of characterization for a chiral molecule like this compound. hindsinstruments.com

High-Resolution Mass Spectrometry in Elucidating Reaction Products

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the detailed characterization of reaction products derived from this compound. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is crucial for identifying unknown products, byproducts, and intermediates, thereby offering deep insights into reaction mechanisms.

In a hypothetical reaction, such as the etherification of this compound with an alkyl halide (e.g., benzyl (B1604629) bromide) to form a new ether, HRMS would be employed to confirm the structure of the desired product and identify any side products. The expected product, (R)-1-benzyloxy-2-methoxypropane, would be identified by its protonated molecule [M+H]⁺ or other adducts in the mass spectrum. The high accuracy of the mass measurement would allow for the unambiguous determination of its elemental formula (C₁₁H₁₆O₂).

Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated product ion would reveal characteristic fragmentation patterns. These patterns provide structural confirmation by showing the loss of specific neutral fragments. For instance, the fragmentation of the (R)-1-benzyloxy-2-methoxypropane molecular ion might involve the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation or the loss of the methoxy group. The precise masses of these fragment ions would be instrumental in piecing together the structure of the parent molecule.

The power of HRMS also lies in its capacity to identify unexpected reaction products, which can be critical for understanding reaction mechanisms and optimizing conditions. For example, if an elimination reaction occurred as a side reaction, HRMS could detect the corresponding alkene product. Similarly, any over-alkylation or rearrangement products would be distinguishable by their unique and highly accurate mass-to-charge ratios.

The data generated from such analyses are typically compiled into a detailed table that correlates the observed accurate mass with the calculated mass for a proposed elemental composition, the mass error in parts-per-million (ppm), and the proposed chemical structure of the detected ion.

Hypothetical HRMS Data for the Analysis of a Reaction Mixture from the Etherification of this compound

Below is a hypothetical data table illustrating the type of information that would be generated in an HRMS analysis of a reaction involving this compound. This table is based on plausible reaction products and is for illustrative purposes only, as specific research data is not available.

| Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Elemental Formula | Proposed Structure / Identification |

| 181.1223 | 181.1229 | -3.3 | C₁₁H₁₇O₂⁺ | [Product + H]⁺ ((R)-1-benzyloxy-2-methoxypropane) |

| 91.0542 | 91.0548 | -6.6 | C₇H₇⁺ | Benzyl cation fragment |

| 149.0961 | 149.0966 | -3.4 | C₁₀H₁₃O⁺ | [Product - OCH₃]⁺ |

| 91.0855 | 91.0861 | -6.6 | C₄H₁₁O₂⁺ | [Starting Material + H]⁺ (this compound) |

Computational Chemistry and Theoretical Studies of R 2 Methoxypropan 1 Ol and Its Derivatives

Conformational Analysis and Energy Minima of the Chiral Alcohol

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. For a flexible molecule like (R)-2-methoxypropan-1-ol, with several rotatable single bonds, a multitude of conformations are possible. Computational methods are essential to identify the most stable conformations (energy minima) and to understand the energy landscape that governs their interconversion.

A key feature influencing the conformational preference of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and the methoxy (B1213986) group (-OCH3). This interaction can lead to more compact, cyclic-like structures being energetically favored.

Quantum Chemical Calculations for Optimized Geometries

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the optimized geometries and relative energies of the different conformers of this compound. These calculations solve the electronic Schrödinger equation to provide highly accurate information about the molecule's structure.

While specific, detailed studies on the conformational analysis of this compound are not abundant in publicly available literature, the principles can be illustrated through typical findings for small, substituted alcohols. A systematic search of the potential energy surface by rotating the key dihedral angles (e.g., C1-C2, C2-O, and O-C(methyl)) would reveal several local energy minima. The stability of these conformers is dictated by a balance of steric hindrance, torsional strain, and favorable intramolecular interactions, such as hydrogen bonds.

For instance, a computational study on a related molecule, 2-methoxyphenol, has shown that the presence of both a hydroxyl and a methoxy group leads to stable conformers where an intramolecular hydrogen bond is formed. oecd.org Similar interactions would be expected to play a significant role in the conformational preferences of this compound.

Table 1: Illustrative Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-O-C2-C1) | Intramolecular H-Bond Distance (Å) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~60° | ~2.1 | 0.00 |

| B | ~180° | None | +1.5 |

| C | ~-60° | ~2.2 | +0.8 |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. The data does not represent results from a specific published study on this compound.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide static pictures of energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of the conformational landscape. unibo.it By simulating the motion of atoms over time, MD can explore the accessible conformations and the transitions between them at a given temperature. unibo.it

For this compound, an MD simulation would likely show the molecule predominantly residing in its lowest energy conformations. However, it would also reveal the transient populations of higher-energy conformers and the pathways of conformational change. The dynamics of the intramolecular hydrogen bond would be of particular interest, showing its formation and breaking on a picosecond timescale. Such simulations are invaluable for understanding how the molecule behaves in a solution, where interactions with solvent molecules can also influence conformational preferences. ucl.ac.uk

Studies on similar small alcohols in aqueous solutions have demonstrated that the hydrogen bonding network with water molecules competes with and can disrupt intramolecular hydrogen bonds. ucl.ac.ukdocbrown.info

Investigation of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, especially in asymmetric catalysis where understanding the origin of enantioselectivity is key. For reactions involving this compound, theoretical studies can map out the entire reaction pathway, identify transition states, and explain why one stereochemical outcome is favored over another.

Transition State Analysis for Enantioselective Pathways

The origin of enantioselectivity in a chemical reaction is determined by the difference in the activation energies of the transition states leading to the two possible enantiomeric products. Computational methods, particularly DFT, are widely used to locate and characterize these transition states. uq.edu.au

While specific transition state analyses for reactions of this compound are not readily found in the literature, we can consider a hypothetical enantioselective acylation, a common reaction for chiral alcohols. In such a reaction, a chiral catalyst would form a complex with the alcohol. The transition state for the transfer of the acyl group would have a specific three-dimensional arrangement. The interaction between the (R)-configuration of the alcohol, the chiral catalyst, and the acylating agent would lead to two diastereomeric transition states, one leading to the (R)-ester and the other to the (S)-ester. The lower energy transition state would correspond to the major product.

Computational studies on other chiral alcohols have shown that non-covalent interactions, such as hydrogen bonding and steric repulsion, within the transition state structure are the key determinants of enantioselectivity. hmdb.canih.gov

Computational Insights into Catalyst-Substrate Interactions

Understanding the interactions between a catalyst and a substrate is fundamental to designing more efficient and selective catalysts. uq.edu.au Computational modeling can provide detailed insights into the binding of this compound to a catalyst, be it a small organic molecule, a transition metal complex, or an enzyme. nih.gov

For example, in an enzyme-catalyzed reaction, docking simulations could predict the preferred binding mode of this compound in the active site. Subsequent quantum mechanics/molecular mechanics (QM/MM) calculations could then be used to model the reaction itself, treating the reacting substrate and key active site residues with a high level of theory (QM) and the rest of the enzyme with a more computationally efficient method (MM).

These studies can reveal the crucial hydrogen bonds, van der Waals interactions, and steric clashes that govern the substrate's orientation and reactivity within the catalyst's chiral environment. tu-braunschweig.de

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. tu-braunschweig.de Comparing these predicted spectra with experimental data serves as a crucial validation of the computational model and can aid in the interpretation of experimental results. nih.gov

Although no dedicated computational spectroscopic studies for this compound are available, the methodology is well-established. For instance, using the optimized geometry of the lowest energy conformer obtained from DFT calculations, one could calculate the expected ¹H and ¹³C NMR chemical shifts. These calculations often show good agreement with experimental values, helping to assign the peaks in the experimental spectrum.

Similarly, the vibrational frequencies from a DFT calculation correspond to the peaks in an IR spectrum. While calculated frequencies often have a systematic error, they can be corrected using a scaling factor to provide a reliable prediction of the experimental IR spectrum. This can be particularly useful for identifying the vibrational modes associated with specific functional groups and for studying the effects of intramolecular hydrogen bonding on the vibrational frequencies.

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Structure (2-Methoxypropane)

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| CH3 (isopropyl) | 22.2 | 21.8 |

| CH (isopropyl) | 68.9 | 69.5 |

| OCH3 | 56.1 | 55.7 |

Note: This table is for illustrative purposes, using data for the related, non-chiral molecule 2-methoxypropane (B122115) to demonstrate the typical accuracy of such calculations. Data is not specific to this compound.

Molecular Modeling for Rational Design of Chiral Catalysts or Auxiliaries Derived from this compound

The targeted design of effective chiral catalysts and auxiliaries is a cornerstone of modern asymmetric synthesis. Computational chemistry and molecular modeling have emerged as indispensable tools in this endeavor, offering insights that can significantly accelerate the development of new and improved chiral systems. By simulating molecular interactions and reaction pathways, researchers can predict the stereochemical outcome of a reaction, understand the origins of enantioselectivity, and rationally modify catalyst structures to enhance their performance. This section explores the application of these computational methodologies to the rational design of chiral catalysts and auxiliaries derived from this compound.

This compound, with its simple, well-defined stereocenter and versatile functional groups, represents a valuable scaffold for the development of new chiral ligands and organocatalysts. The hydroxyl and methoxy groups offer multiple points for chemical modification, allowing for the synthesis of a diverse library of derivatives. Molecular modeling can play a crucial role in identifying the most promising candidates from this library before their synthesis and experimental testing, thereby saving considerable time and resources.

A key strategy in the computational design of chiral catalysts is the use of molecular mechanics and quantum mechanics to model the transition states of the catalyzed reaction. Density Functional Theory (DFT) has become a particularly powerful tool for studying the mechanisms of asymmetric reactions. acs.org By calculating the energies of the transition states leading to the (R) and (S) products, the enantiomeric excess (ee) of a reaction can be predicted. This information is invaluable for understanding how the structure of a catalyst derived from this compound influences the stereochemical outcome.

For instance, consider a hypothetical chiral phosphine (B1218219) ligand derived from this compound for use in an asymmetric hydrogenation reaction. DFT calculations could be employed to model the coordination of an olefin to a metal center bearing this ligand. The calculations would elucidate the non-covalent interactions, such as steric hindrance and electronic effects, between the substrate and the chiral ligand that dictate the facial selectivity of the hydrogenation. acs.org

The rational design process often involves an iterative cycle of computational modeling and experimental validation. acs.org A first-generation catalyst based on the this compound backbone would be modeled, and its performance in a key reaction predicted. This catalyst would then be synthesized and tested experimentally. Any discrepancies between the predicted and observed results would be used to refine the computational model, leading to a more accurate second-generation design.

Molecular Field Analysis (MFA) is another computational technique that can be applied to the design of catalysts derived from this compound. chemrxiv.org By creating a 3D grid around a series of related catalysts and calculating the steric and electrostatic fields, MFA can build a quantitative structure-activity relationship (QSAR) model. This model can then be used to predict the enantioselectivity of new, unsynthesized catalyst candidates.

The insights gained from these computational studies can guide the modification of the this compound scaffold to optimize catalyst performance. For example, if modeling suggests that steric bulk at a particular position would enhance enantioselectivity, derivatives with larger substituents at that position could be prioritized for synthesis.

To illustrate the potential of molecular modeling in this context, the following tables present hypothetical data from a computational study on a series of chiral ligands derived from this compound for a generic asymmetric reaction.

Table 1: Predicted Enantiomeric Excess for a Series of Chiral Ligands

| Ligand | Modification on this compound Scaffold | Predicted ee (%) |

| L1 | PPh₂ at C1 | 85 |

| L2 | P(o-tolyl)₂ at C1 | 92 |

| L3 | P(3,5-xylyl)₂ at C1 | 95 |

| L4 | P(naphthyl)₂ at C1 | 88 |

This table is interactive. Click on the headers to sort the data.

Table 2: Calculated Energy Barriers for the Major and Minor Products

| Ligand | ΔG‡ (Major Product) (kcal/mol) | ΔG‡ (Minor Product) (kcal/mol) | ΔΔG‡ (kcal/mol) |

| L1 | 15.2 | 16.5 | 1.3 |

| L2 | 14.8 | 16.8 | 2.0 |

| L3 | 14.5 | 16.9 | 2.4 |

| L4 | 15.0 | 16.4 | 1.4 |

This table is interactive. Click on the headers to sort the data.

The data in these tables, while hypothetical, demonstrate the type of quantitative information that can be generated through molecular modeling. Such data allows for a direct comparison of different catalyst designs and provides a clear rationale for selecting the most promising candidates for further investigation.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes for (R)-2-Methoxypropan-1-ol

The demand for enantiomerically pure compounds necessitates the development of efficient, scalable, and environmentally benign synthetic strategies. Future efforts will likely concentrate on moving beyond traditional batch processing to more advanced manufacturing techniques.

Continuous flow chemistry, or microreactor technology, offers significant advantages over conventional batch processing for the synthesis of fine chemicals like this compound. The high surface-to-volume ratio in microreactors allows for superior heat transfer and precise temperature control, which is crucial for managing highly exothermic reactions safely. This enhanced control can lead to higher yields and fewer byproducts.

Key benefits of adopting flow chemistry for the synthesis of this chiral alcohol include:

Enhanced Safety: By handling only small volumes of hazardous reagents and intermediates at any given moment, the risks associated with unstable compounds or highly exothermic processes are significantly minimized.

Improved Mixing and Mass Transfer: The efficient mixing in microreactors can accelerate reaction rates, sometimes reducing reaction times from hours to minutes.

Scalability: Scaling up a proven reaction is simplified by "numbering up" (running multiple reactors in parallel) or by extending the operational time, rather than redesigning large-scale batch reactors.

Integration and Automation: Flow systems allow for the integration of multiple synthetic steps, including reaction, quenching, extraction, and in-line purification, into a single, continuous sequence.

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-to-volume ratio |

| Mixing | Often inefficient and variable | Rapid and highly efficient (micromixing) |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |

| Scalability | Complex, requires process redesign | Straightforward (numbering-up or longer run times) |

| Reaction Time | Typically longer (minutes to hours) | Significantly shorter (seconds to minutes) |

Future research will focus on designing specific reactor configurations and optimizing reaction conditions (temperature, pressure, catalyst loading) for the key stereoselective steps in the synthesis of this compound.

The production of chiral alcohols can be made more sustainable by adhering to the principles of green chemistry. These principles aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. rsc.orgnih.gov

Application of Green Chemistry Principles to this compound Synthesis:

Prevention of Waste: Designing synthetic routes that generate minimal waste is a primary goal. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.govnih.gov Catalytic hydrogenation or asymmetric transfer hydrogenation are examples of high atom economy reactions.

Use of Catalysis: Employing selective catalytic reagents is superior to using stoichiometric reagents, as catalysts can be used in small amounts and recycled. rsc.org Biocatalysis, using enzymes, is a particularly attractive option as reactions can be performed in water under mild conditions.

Safer Solvents: Research into replacing volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a key area. rsc.org The ideal scenario is a solvent-free reaction.

Renewable Feedstocks: Future pathways could involve sourcing starting materials from renewable biomass rather than depleting fossil fuels. rsc.org

Exploration of New Applications in Advanced Materials Science and Catalysis

As a chiral building block, this compound holds potential for applications beyond its current use in asymmetric synthesis. Research into its incorporation into functional materials and novel catalytic systems is a promising frontier.

Advanced Materials Science: Chiral molecules are fundamental to the development of advanced optical materials. For instance, chiral liquid crystals can be created by introducing a chiral dopant into a nematic liquid crystal phase. nih.gov Research has shown that compounds structurally similar to this compound, such as (R)-2-(4-hydroxyphenoxy)propan-1-ol, have been used to synthesize fluorosubstituted chiral liquid crystals. rsc.org These materials exhibit properties like spontaneous polarization and fast switching, making them suitable for use in displays and optical storage devices. spie.org Future studies could explore the synthesis of novel liquid crystals or chiral polymers incorporating the (R)-2-methoxypropyl moiety to investigate its influence on mesophase behavior and optical properties. nih.govresearchgate.net

Catalysis: The hydroxyl and methoxy (B1213986) groups of this compound provide coordination sites that could be exploited in the design of new chiral ligands for asymmetric catalysis. By modifying the molecule to include additional coordinating groups or by attaching it to a larger scaffold, it could be used to create a chiral environment around a metal center. Such ligands are crucial for catalyzing enantioselective reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. rsc.orgntu.edu.tw The methoxy substituent, in particular, has been noted to influence the electronic properties and performance of catalysts in various transformations. researchgate.netacs.org

| Field | Potential Application | Rationale / Research Direction |

|---|---|---|

| Advanced Materials | Chiral dopant for liquid crystals | Induce helical twisting in nematic phases for optical devices. nih.gov |

| Advanced Materials | Monomer for chiral polymers | Synthesize polymers with unique chiroptical properties for separation or sensing. cmu.edu |

| Asymmetric Catalysis | Precursor for chiral ligands | Create novel ligands for metal-catalyzed enantioselective transformations. rsc.org |

| Asymmetric Catalysis | Chiral solvent or additive | Influence the stereochemical outcome of asymmetric reactions. |

Integration of Machine Learning and AI in Synthetic Route Design for Chiral Compounds

Recent advances in artificial intelligence (AI) and machine learning (ML) are transforming the field of chemical synthesis. researchgate.netacs.org These computational tools can analyze vast databases of chemical reactions to predict novel and efficient synthetic pathways, a process known as computer-aided synthesis planning (CASP). acs.org

Generate Diverse Routes: Propose multiple, and sometimes non-intuitive, synthetic pathways for consideration. researchgate.net

Optimize Reaction Conditions: Predict optimal solvents, catalysts, and temperatures to maximize yield and enantioselectivity.

Accelerate Discovery: Significantly reduce the time and experimental effort required to design and optimize a synthetic route. researchgate.net

By combining transition-state calculations with machine learning, it is possible to perform in silico catalyst design to improve the enantioselectivity of a reaction. cmu.edu This data-driven approach allows for the rapid screening of potential catalysts and reaction conditions before any laboratory work is undertaken, making the discovery of new synthetic routes for chiral compounds more efficient. cmu.edu

Advancements in In Situ Monitoring and Real-Time Analysis of Enantioselective Reactions Involving this compound

The precise control of enantioselective reactions is critical for achieving high enantiomeric purity. Advancements in analytical techniques now allow for the real-time, in-process monitoring of these reactions. This provides a detailed understanding of reaction kinetics, intermediate formation, and the development of enantiomeric excess (e.e.).

Techniques for in situ monitoring include:

Mass Spectrometry (MS): Techniques like Probe Electrospray Ionization (PESI) and Desorption Electrospray Ionization (DESI) can monitor the reaction mixture directly, providing real-time information on the concentrations of reactants, intermediates, and products without the need for chromatographic separation.

Spectroscopic Methods: Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can track changes in functional groups, while chiral-sensitive methods like circular dichroism (CD) can potentially monitor the evolution of enantiomeric excess directly.

The integration of these Process Analytical Technologies (PAT) into both batch and continuous flow syntheses of this compound would enable dynamic control over reaction parameters. This allows for immediate adjustments to maintain optimal conditions, ensuring high yield and enantiopurity while preventing runaway reactions or byproduct formation.

Q & A

Q. How to design kinetic studies for reactions involving this compound as a solvent or reagent?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.